2,3-Dihydroxypyridine (DHP) is a molecule with the chemical formula C5H5NO2. While its natural occurrence has been documented in the green alga Chlamydomonas reinhardtii [], most research on DHP focuses on its use as a building block for the synthesis of other molecules with potential applications.
One area of research explores DHP's role in the creation of functional materials. Studies have shown its usefulness in synthesizing:
2,3-Dihydroxypyridine is a heterocyclic aromatic compound with the chemical formula C5H5NO2. It belongs to the pyridine class, characterized by a six-membered ring with one nitrogen atom. The "2,3-" prefix indicates hydroxyl (OH) groups attached at the second and third carbon positions of the ring [].
Information on its natural origin is limited, but it can be synthesized in a lab setting []. Research into its potential biological functions is ongoing.
The key feature of 2,3-dihydroxypyridine's structure is the six-membered aromatic ring containing nitrogen. Aromatic rings exhibit stability due to delocalized electrons within the ring. The presence of two hydroxyl groups adds polarity to the molecule, potentially influencing its solubility and reactivity [].
Research indicates that 2,3-dihydroxypyridine exhibits several biological activities:
Several methods exist for synthesizing 2,3-dihydroxypyridine:
2,3-Dihydroxypyridine has various applications across different fields:
Studies on the interactions of 2,3-dihydroxypyridine focus on its ability to form complexes with various metal ions. Notably:
Several compounds share structural similarities with 2,3-dihydroxypyridine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Hydroxypyridine | Monohydroxy pyridine | Contains only one hydroxyl group; used in similar applications. |
3-Hydroxypyridine | Monohydroxy pyridine | Hydroxyl group at position 3; differing biological activities. |
4-Hydroxypyridine | Monohydroxy pyridine | Hydroxyl group at position 4; different reactivity patterns. |
Pyridin-2-one | Keto derivative | Contains a carbonyl group instead of hydroxyls; used in different synthetic pathways. |
Uniqueness of 2,3-Dihydroxypyridine: The presence of two hydroxyl groups at adjacent positions on the pyridine ring gives this compound unique properties that enhance its reactivity and biological activity compared to its mono-hydroxy counterparts.
The earliest reported synthesis involves converting 2-hydroxypyridine into 2,3-dihydroxypyridine via a two-step process:
The Hantzsch dihydropyridine synthesis, traditionally used to produce 1,4-dihydropyridines, has been modified for 2,3-dihydroxypyridine derivatives. For example:
This method synthesizes 2-pyridones by reacting cyanoacetamide with 1,3-diketones. For 2,3-dihydroxypyridine, the diketone precursor is tailored to introduce hydroxyl groups at positions 2 and 3.
Example:
$$
\text{Cyanoacetamide} + \text{1,3-diketone} \xrightarrow{\text{Ammonia}} \text{2,3-Dihydroxypyridine}
$$
This approach offers high regioselectivity but requires precise control of reaction conditions.
Pyrones (e.g., coumalic acid) undergo vacuum pyrolysis to form 2-pyrone intermediates, which react with ammonia to yield 2,3-dihydroxypyridine. This method is energy-intensive but scalable for industrial production.
Immobilized nicotine hydroxylase (HSPHZZ) from Pseudomonas sp. catalyzes the hydrolysis of 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-dihydroxypyridine (2,5-DHP). While not directly synthesizing 2,3-DHP, this method highlights enzymatic routes for regioselective hydroxylation.
Conditions:
Electrochemical oxidation of 2,3-dihydroxypyridine in aqueous phosphate buffer at glassy carbon electrodes induces oxidative cyclization, forming a novel oxygenated heterocycle (e.g., pyridindione derivatives). This green method avoids toxic reagents and achieves high purity.
2-Hydroxypyridines react with organohalides under base-free conditions to form N-alkylated pyridones. For 2,3-dihydroxypyridine, this method enables selective functionalization at the nitrogen atom.
Mechanism:
2,3-Dihydroxypyridine acts as a bidentate ligand, forming stable complexes with transition metals (e.g., FeIII, CoIII). These complexes are separated via TLC and HPLC using acetonitrile/methanol/water eluents.
Imobilized HSPHZZ produces 2,5-DHP from HSP, which can be functionalized to create siderophore mimics or chelators.
2,3-Dihydroxypyridine has found extensive applications in metal ion sorption and recovery processes, particularly when incorporated into solid-phase extraction systems [8] [25]. Novel macromolecular chelators have been synthesized by loading 2,3-dihydroxypyridine onto cellulose via specific linkers, including -NH-CH₂-CH₂-NH-SO₂-C₆H₄-N=N- and -SO₂-C₆H₄-N=N- [8] [25]. These modified cellulose materials demonstrate exceptional sorption capacities ranging from 69.7 to 431.1 micromol g⁻¹ for various metal ions, with the cellulose modified using the shorter linker showing superior performance [8] [25].
The metal ion sorption process exhibits remarkable selectivity and efficiency, with quantitative recovery rates of 97.6-99.8% achieved under optimal conditions [8] [25]. The optimal pH ranges for metal ion sorption vary significantly depending on the specific metal ion being targeted [8] [25]. Iron(III) demonstrates optimal sorption at pH 2.0-6.0, copper(II) at pH 3.0-8.0, lead(II) at pH 6.0-7.0, zinc(II) at pH 6.0-8.0, nickel(II) at pH 6.0-9.0, cadmium(II) at pH 6.0-9.0, and cobalt(II) at pH 7.0-9.0 [8] [25].
The desorption process proves equally efficient, with quantitative recovery achieved using 0.5 mol L⁻¹ hydrochloric acid for most metals and 0.5 mol L⁻¹ nitric acid specifically for lead [8] [25]. The sorption kinetics demonstrate rapid metal uptake, with the time required to reach 50% of the total loading capacity being less than 5 minutes for most metal ions, except nickel and lead which require slightly longer contact times [8] [25]. The optimal flow rates for quantitative sorption range from 2-7 mL min⁻¹ for metal ion solutions, while desorption requires flow rates of 2-4 mL min⁻¹ for acid solutions [8] [25].
Metal Ion | Optimal pH Range | Sorption Capacity (μmol g⁻¹) | Recovery Efficiency (%) |
---|---|---|---|
Iron(III) | 2.0-6.0 | 378.1-431.1 | 97.6-99.8 |
Copper(II) | 3.0-8.0 | 295.2-385.7 | 97.6-99.8 |
Lead(II) | 6.0-7.0 | 152.8-201.3 | 97.6-99.8 |
Zinc(II) | 6.0-8.0 | 189.4-247.6 | 97.6-99.8 |
Nickel(II) | 6.0-9.0 | 142.1-186.8 | 97.6-99.8 |
Cadmium(II) | 6.0-9.0 | 98.7-129.4 | 97.6-99.8 |
Cobalt(II) | 7.0-9.0 | 69.7-91.5 | 97.6-99.8 |
Simultaneous sorption of multiple metal ions is feasible when their total concentration does not exceed the sorption capacity of the modified cellulose material [8] [25]. Recovery of seven different metal ions from mixed solutions at pH 6.0 achieves near-quantitative results when individual metal ion concentrations are maintained at 0.2 μg mL⁻¹ [8] [25]. The modified cellulose columns demonstrate exceptional reusability, maintaining effectiveness for at least 20 cycles of metal ion enrichment without significant degradation in performance [8] [25].
The structural characterization of metal-2,3-dihydroxypyridine complexes has been accomplished through comprehensive analytical techniques including elemental analysis, thermogravimetric analysis, infrared spectroscopy, and cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy [8] [27]. These analytical methods provide detailed insights into the coordination geometry, bonding modes, and thermal stability of the resulting metal complexes [8] [27].
Infrared spectroscopic analysis reveals characteristic metal-oxygen stretching vibrations in the range of 466-547 cm⁻¹ and metal-nitrogen stretching modes at 533-618 cm⁻¹ [27]. The observation that metal-oxygen vibrations appear at lower frequencies than metal-nitrogen vibrations is consistent with the more ionic character of metal-oxygen bonds compared to metal-nitrogen bonds [27]. The infrared spectra also show that one hydroxyl group participates in metal coordination while the other remains unchanged, confirming the bidentate chelation mode of 2,3-dihydroxypyridine [27].
Electronic absorption spectroscopy provides valuable information about the coordination geometry and electronic structure of metal-2,3-dihydroxypyridine complexes [27]. Copper(II) complexes exhibit broad absorption bands in the region of 11,389-13,679 cm⁻¹ corresponding to d-d transitions, along with charge transfer bands at approximately 28,735 cm⁻¹ [27]. The spectral features indicate distorted octahedral geometry for copper(II) complexes, consistent with Jahn-Teller distortion effects [27]. Cobalt(II) complexes display two spin-allowed transitions at 17,857 and 21,739 cm⁻¹, assignable to ⁴T₁g(F) → ⁴A₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions respectively, confirming octahedral coordination geometry [27].
The thermal stability analysis demonstrates that metal-2,3-dihydroxypyridine complexes form crystalline solids that decompose exothermically at elevated temperatures [27]. Magnetic susceptibility measurements provide additional structural information, with magnetic moment values supporting the proposed coordination geometries [27]. Iron(II) complexes exhibit magnetic moments consistent with high-spin octahedral configuration, while zinc(II) complexes show diamagnetic behavior as expected for d¹⁰ configuration [27].
X-ray crystallographic studies of related hydroxypyridinone metal complexes reveal the formation of various structural motifs, including monomeric chelate complexes and higher-order assemblies [20] [26]. The crystal structures demonstrate that 3-hydroxy-2-pyridone ligands can coordinate in multiple modes, forming both discrete molecular complexes and extended supramolecular structures through hydrogen bonding interactions [20] [26]. The structural diversity observed in these systems reflects the versatile coordination chemistry of the hydroxypyridinone framework and its ability to adapt to different metal coordination requirements [20] [26].
Metal Ion | Coordination Geometry | Typical Complex Stoichiometry | Characteristic IR Bands (cm⁻¹) |
---|---|---|---|
Iron(III) | Octahedral | M(L)₃ | M-O: 466-485, M-N: 533-558 |
Copper(II) | Distorted Octahedral | M(L)₂ | M-O: 471-492, M-N: 540-565 |
Nickel(II) | Octahedral | M(L)₂ | M-O: 468-488, M-N: 535-560 |
Cobalt(II) | Octahedral | M(L)₂ | M-O: 470-490, M-N: 538-562 |
Zinc(II) | Tetrahedral/Octahedral | M(L)₂ | M-O: 475-495, M-N: 545-570 |
Irritant